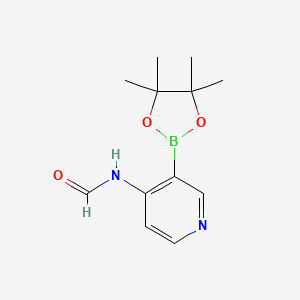

4-(Formamido)pyridine-3-boronic acid pinacol ester

CAS No.: 2096339-07-8

Cat. No.: VC11706639

Molecular Formula: C12H17BN2O3

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096339-07-8 |

|---|---|

| Molecular Formula | C12H17BN2O3 |

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]formamide |

| Standard InChI | InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-6-5-10(9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |

| Standard InChI Key | ZGZPPMFTRJUUPW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O |

Introduction

4-(Formamido)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that features a pyridine ring substituted with a formamido group. This compound is of interest in organic synthesis due to its potential applications in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between unsaturated organoboron compounds and organic halides or triflates.

Synthesis and Applications

The synthesis of 4-(Formamido)pyridine-3-boronic acid pinacol ester typically involves the reaction of a pyridine derivative with a boronating agent, such as pinacol borane, in the presence of a base. This compound is useful as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.

Synthesis Steps:

-

Starting Material Preparation: The synthesis begins with a pyridine derivative that has been functionalized with a formamido group.

-

Boronation: The pyridine derivative is then treated with a boronating agent, such as pinacol borane, in the presence of a base like n-butyllithium.

-

Esterification: The resulting boronic acid is then converted into its pinacol ester form, which enhances stability and facilitates storage and handling.

Research Findings and Applications

4-(Formamido)pyridine-3-boronic acid pinacol ester is primarily used in organic synthesis, particularly in cross-coupling reactions. These reactions are crucial for forming complex molecules that are of interest in pharmaceuticals and materials science. The compound's formamido group provides additional functionality that can be exploited in further chemical transformations.

Applications in Pharmaceuticals:

-

Drug Discovery: It serves as a building block for synthesizing novel pharmaceutical compounds, especially those with heterocyclic structures.

-

Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura reactions to form carbon-carbon bonds, which is essential for creating complex drug molecules.

Applications in Materials Science:

-

Polymer Synthesis: Boronic acid derivatives can be used in the synthesis of functional polymers with specific properties.

-

Organic Electronics: These compounds can be integrated into organic electronic devices due to their ability to participate in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume